molecular formula C11H11F2NO4 B13113291 Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride

Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride

Cat. No.: B13113291
M. Wt: 259.21 g/mol
InChI Key: BXDLHWZRVWDVIC-ZETCQYMHSA-N
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Description

Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxole ring substituted with difluoromethyl groups, making it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. The core is then functionalized with difluoromethyl groups and further reacted with appropriate reagents to introduce the amino and ester functionalities. Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and organic solvents like ethanol and methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, potassium permanganate, hydrogen peroxide, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)propanoatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C11H11F2NO4

Molecular Weight

259.21 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(2,2-difluoro-1,3-benzodioxol-4-yl)propanoate

InChI

InChI=1S/C11H11F2NO4/c1-16-10(15)7(14)5-6-3-2-4-8-9(6)18-11(12,13)17-8/h2-4,7H,5,14H2,1H3/t7-/m0/s1

InChI Key

BXDLHWZRVWDVIC-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=C2C(=CC=C1)OC(O2)(F)F)N

Canonical SMILES

COC(=O)C(CC1=C2C(=CC=C1)OC(O2)(F)F)N

Origin of Product

United States

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